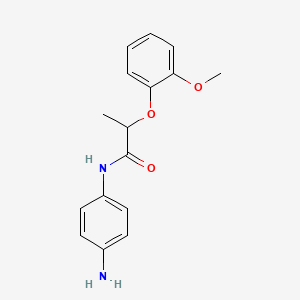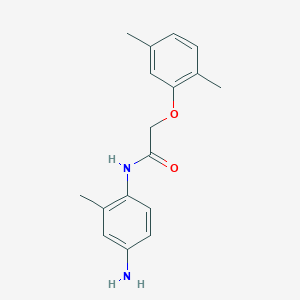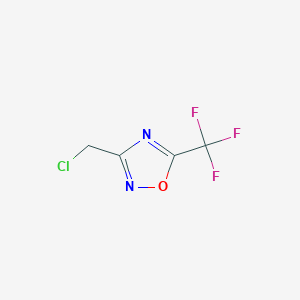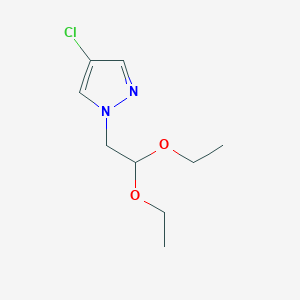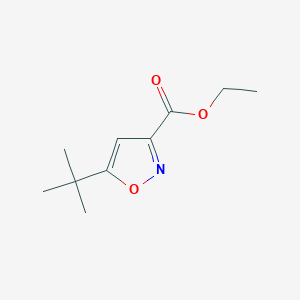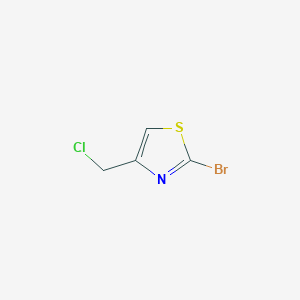
2-Brom-4-(Chlormethyl)thiazol
Übersicht
Beschreibung
2-Bromo-4-(chloromethyl)thiazole is a chemical compound with the molecular formula C4H3BrClNS . It has a molecular weight of 212.50 g/mol . The IUPAC name for this compound is 2-bromo-4-(chloromethyl)-1,3-thiazole .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(chloromethyl)thiazole includes a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI string representation of the molecule isInChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2 . Physical And Chemical Properties Analysis
2-Bromo-4-(chloromethyl)thiazole has a molecular weight of 212.50 g/mol, and its exact mass and monoisotopic mass are both 210.88581 g/mol . It has a topological polar surface area of 41.1 Ų and a complexity of 82.4 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Wissenschaftliche Forschungsanwendungen
Synthese von Thiazolo[4,5-b]pyridinen
Die Verbindung wird bei der Synthese von Thiazolo[4,5-b]pyridinen verwendet . Diese sind biologisch relevante Purin-Bioisostere . Es wurde berichtet, dass sie ein breites Spektrum an pharmakologischen Aktivitäten besitzen .
Antioxidative Aktivität
Thiazolo[4,5-b]pyridine, die unter Verwendung von 2-Brom-4-(Chlormethyl)thiazol synthetisiert werden können, weisen eine hohe antioxidative Aktivität auf .
Antibakterielle Aktivität
Diese Verbindungen zeigen auch antimikrobielle Eigenschaften, was sie für die Entwicklung neuer antimikrobieller Medikamente nützlich macht .
Herbizide Aktivität
Thiazolo[4,5-b]pyridine wurden als herbizid aktiv identifiziert , was in landwirtschaftlichen Anwendungen von Vorteil sein kann.
Entzündungshemmende Aktivität
Es wurde festgestellt, dass diese Verbindungen eine entzündungshemmende Aktivität aufweisen , was bei der Behandlung verschiedener entzündlicher Erkrankungen nützlich sein kann.
Antifungal Aktivität
Thiazolo[4,5-b]pyridine zeigen auch antifungale Eigenschaften , was sie zu potenziellen Kandidaten für die Entwicklung neuer antifungaler Medikamente macht.
Antitumor Aktivität
Es wurde berichtet, dass diese Verbindungen Antitumoraktivitäten aufweisen , was in der Krebsforschung und -behandlung von Vorteil sein kann.
Histamin-H3-Rezeptor-Antagonisten
Einige Vertreter dieser Klasse wurden als Histamin-H3-Rezeptor-Antagonisten berichtet , was bei der Behandlung von Allergien und anderen Erkrankungen im Zusammenhang mit dem Histamin-H3-Rezeptor nützlich sein kann.
Zukünftige Richtungen
Thiazole derivatives, including 2-Bromo-4-(chloromethyl)thiazole, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, with the aim of finding effective therapeutic agents for various pathological conditions .
Wirkmechanismus
Target of Action
2-Bromo-4-(chloromethyl)thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The primary targets of thiazole derivatives can vary depending on the specific compound and its functional groups.
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological processes, including inflammation, microbial growth, and tumor growth
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial and antitumor effects
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives
Biochemische Analyse
Biochemical Properties
2-Bromo-4-(chloromethyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions, making it a versatile intermediate in synthetic chemistry . It has been observed to interact with enzymes involved in antimicrobial and anticancer activities, potentially inhibiting or activating these enzymes to exert its effects . The interactions are often characterized by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Bromo-4-(chloromethyl)thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses such as proliferation, apoptosis, and differentiation. Additionally, 2-Bromo-4-(chloromethyl)thiazole can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(chloromethyl)thiazole exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . It may also interact with DNA or RNA, leading to changes in gene expression. The molecular mechanism often involves the formation of stable complexes between 2-Bromo-4-(chloromethyl)thiazole and its target molecules, resulting in the modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromo-4-(chloromethyl)thiazole in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it may degrade when exposed to light, heat, or certain chemical environments . Long-term exposure to 2-Bromo-4-(chloromethyl)thiazole can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(chloromethyl)thiazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including organ damage, altered physiological functions, and even mortality . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
2-Bromo-4-(chloromethyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of 2-Bromo-4-(chloromethyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, where it may accumulate in specific tissues or organelles . The distribution pattern is influenced by factors such as the compound’s lipophilicity, molecular size, and affinity for binding proteins.
Subcellular Localization
The subcellular localization of 2-Bromo-4-(chloromethyl)thiazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects . The localization is essential for its activity, as it ensures that the compound reaches its target sites within the cell.
Eigenschaften
IUPAC Name |
2-bromo-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHYQHMKJIRRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586053 | |
| Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5198-77-6 | |
| Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine](/img/structure/B1317770.png)
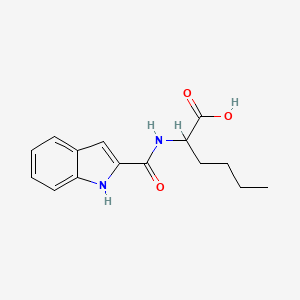
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)

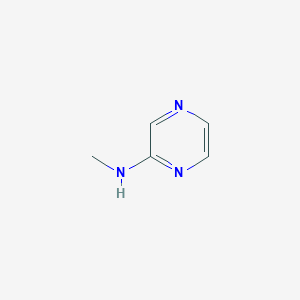
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)
